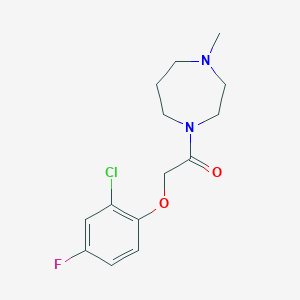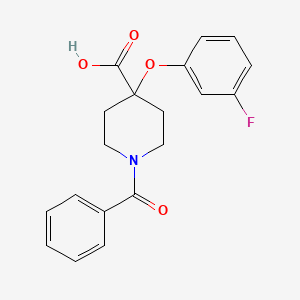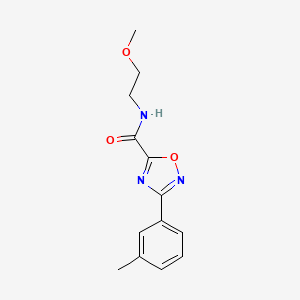
2-(2-Chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is a synthetic organic compound that belongs to the class of diazepanes. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of chloro and fluoro substituents on the phenoxy ring suggests potential biological activity, making it a compound of interest for further research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-fluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Diazepane Ring Formation: The next step involves the formation of the diazepane ring through a cyclization reaction, often using a diamine precursor.
Final Coupling: The final step is the coupling of the phenoxy intermediate with the diazepane ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2-Chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepane ring.
Hydrolysis: The ethanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenoxy ring, while oxidation and reduction can modify the diazepane ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: May be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The presence of the diazepane ring suggests potential interaction with GABA receptors, while the phenoxy group may influence binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(2-Chloro-4-fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a piperazine ring instead of a diazepane ring.
2-(2-Chloro-4-fluorophenoxy)-1-(4-methylmorpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of a diazepane ring.
Uniqueness
The uniqueness of 2-(2-Chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone lies in its specific combination of substituents and ring structure, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O2/c1-17-5-2-6-18(8-7-17)14(19)10-20-13-4-3-11(16)9-12(13)15/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJWDUFNBBHDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5451673.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5451694.png)

![N'-{[(4-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5451707.png)
![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-butyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5451708.png)
![(cyclopropylmethyl)[3-(2-methoxyphenyl)-2-propen-1-yl]propylamine](/img/structure/B5451711.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-3-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5451716.png)
![4-ethyl-5-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5451730.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5451731.png)

![N-cyclopropyl-1'-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5451738.png)
![2-methyl-N-[4-(piperidine-1-carbonyl)phenyl]furan-3-carboxamide](/img/structure/B5451742.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5451753.png)
